S-(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carbothioate
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Overview
Description
(4-CHLOROPHENYL)SULFANYLMETHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a sulfanyl group, and an oxazole ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)SULFANYLMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazole intermediate . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(4-CHLOROPHENYL)SULFANYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antiviral properties, particularly against viruses like the tobacco mosaic virus.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)SULFANYLMETHANONE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
(4-CHLOROPHENYL)SULFANYLMETHANONE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with a thiadiazole ring instead of an oxazole ring.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Contains a sulfonyl group instead of a sulfanyl group.
These comparisons highlight the unique structural features and reactivity of (4-CHLOROPHENYL)SULFANYLMETHANONE, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10ClNO2S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-phenyl-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C16H10ClNO2S/c17-12-6-8-13(9-7-12)21-16(19)14-10-15(20-18-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
MDZBUBJGLNNUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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